2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzoxazole ring, a pyrrolidine ring, and a 1,2,3-triazole ring. Benzoxazole is a heterocyclic compound, pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom, and 1,2,3-triazole is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Pyrrolidine behaves like a secondary amine in chemical reactions. It can undergo reactions such as the Leuckart-Wallach and Mannich reactions .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds containing 1,2,3-triazole and pyrrolidine units has highlighted their utility in synthesizing novel derivatives with potential biological activities. For example, the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has been explored, with these scaffolds displaying significant biological activities due to their hydrogen bonding, solubility, dipole character, and rigidity. These compounds are structurally related to clinical drugs with various pharmacological effects, such as antiviral, anticancer, and anxiolytic properties (Prasad et al., 2021).
Antimicrobial and Antifungal Applications
1,2,3-Triazole derivatives have also been evaluated for their antimicrobial and antifungal activities. For instance, isatin 1,2,3-triazoles have shown potent inhibitory effects against caspase-3, an enzyme involved in apoptosis, indicating potential therapeutic applications (Jiang & Hansen, 2011). Additionally, new 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against various test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science and Corrosion Inhibition
Compounds with triazole derivatives have been investigated for their applications beyond biological activities, such as in corrosion inhibition for metals. Triazole derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating the versatility of these compounds in industrial applications (Ma et al., 2017).
Future Directions
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-28-13-14-11-26(23-22-14)15-8-10-24(12-15)19(27)17-6-4-9-25(17)20-21-16-5-2-3-7-18(16)29-20/h2-3,5,7,11,15,17H,4,6,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPKZOXGCRHFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.